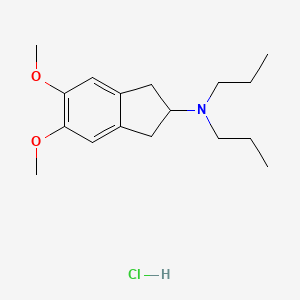

(5,6-Dimethoxyindan-2-yl)dipropylamine

Description

Significance of Dopamine (B1211576) D3 Receptors in Central Nervous System Function

Dopamine is a crucial neurotransmitter in the central nervous system (CNS), orchestrating a wide array of functions including motor control, motivation, reward, cognition, and emotional regulation. benthamdirect.comresearchgate.net It exerts its effects through five distinct receptor subtypes, categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. benthamdirect.comnih.gov

The dopamine D3 receptor, a member of the D2-like family, is of particular interest to researchers. benthamdirect.com Unlike the more abundant D2 receptors, D3 receptors have a more restricted distribution in the brain, with high concentrations in limbic areas such as the nucleus accumbens, islands of Calleja, and the ventral tegmental area. researchgate.netwikipedia.org These regions are integral to emotional and cognitive functions. researchgate.net This selective expression suggests that D3 receptors play a specialized role in modulating motivation, reward-seeking behavior, and emotional responses. nih.govnih.gov

Dysfunction of the D3 receptor has been implicated in a range of neuropsychiatric and neurological disorders, including schizophrenia, substance use disorders, Parkinson's disease, and depression. benthamdirect.comnih.gov Notably, D3 receptors exhibit a significantly higher affinity for dopamine than D2 receptors, implying that even subtle alterations in their function or number can profoundly impact synaptic transmission. nih.gov This high affinity makes the D3 receptor a critical modulator of normal dopaminergic activity and a compelling target for therapeutic intervention. nih.govfrontiersin.org

Historical Context and Development of Selective Dopamine D3 Receptor Antagonists

The development of selective dopamine D3 receptor antagonists has been a significant challenge for medicinal chemists. nih.govnih.gov The primary hurdle lies in the high degree of structural homology between the D3 and D2 receptors, particularly within the dopamine binding site. nih.govnih.gov Early dopamine receptor antagonists, such as haloperidol (B65202) and raclopride, are non-selective and block both D2 and D3 receptors. While effective for some conditions, their action on D2 receptors in motor pathways is associated with significant side effects.

The discovery of the D3 receptor in 1990 spurred a concerted effort to develop ligands with high selectivity for this subtype, with the goal of creating more targeted therapeutics with fewer side effects. benthamdirect.com This led to the exploration of various chemical scaffolds. A key breakthrough was the realization that selectivity could be achieved by designing molecules that interact with a secondary binding pocket, which differs more significantly between the D2 and D3 receptors than the primary dopamine binding site. nih.govnih.gov

Over the past decades, this has led to the development of several D3-preferring antagonists, such as SB-277011A and BP 897, which have been instrumental in preclinical studies. nih.govnih.gov These compounds, including (5,6-Dimethoxyindan-2-yl)dipropylamine (U-99194A), have provided researchers with the tools needed to begin untangling the specific contributions of the D3 receptor to brain function and disease. nih.govnih.gov

Positioning of this compound as a Key Research Probe

This compound, or U-99194A, has established itself as a valuable research probe due to its preferential antagonism of the D3 receptor over the D2 receptor. This selectivity, while not absolute, is sufficient to allow for the functional differentiation between these two receptor subtypes in experimental settings.

Binding Affinity and Selectivity of U-99194A The following interactive table displays the binding affinity (Ki) of U-99194A for human dopamine receptor subtypes. Lower Ki values indicate a higher binding affinity. The selectivity ratio highlights its preference for the D3 receptor.

| Receptor Subtype | Ki (nM) | Selectivity Ratio (D2/D3) |

| Dopamine D3 | 160 | - |

| Dopamine D2 | 2281 | 14.3 |

| Dopamine D4 | >10000 | >62.5 |

| Data sourced from Abcam (2024). |

Research using U-99194A has provided significant insights into the role of D3 receptors. For instance, studies in animal models have shown that administration of U-99194A can increase social investigation, suggesting a role for D3 receptors in emotional and social behaviors. nih.gov Other research has demonstrated that U-99194A can produce motor-activating effects and augment the rewarding effects of substances like d-amphetamine, pointing to the D3 receptor's involvement in modulating motor activity and reward pathways. benthamdirect.com Its ability to influence drug-seeking behaviors in preclinical models of addiction has further solidified the D3 receptor as a promising target for the development of treatments for substance use disorders. nih.gov

By providing a means to selectively block D3 receptor activity, this compound continues to be an indispensable tool for neuropharmacologists working to elucidate the complex functions of the brain's dopamine system.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;/h11-12,15H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBUOXDBNWBGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934780 | |

| Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83598-46-3, 153570-58-2 | |

| Record name | 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83598-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-dimethoxyindan-2-yl)dipropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083598463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-99194A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5A8B0V7P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Analog Development

Established Synthetic Pathways for (5,6-Dimethoxyindan-2-yl)dipropylamine

The primary and most direct route for the synthesis of this compound involves the reductive amination of a ketone precursor. This method is widely favored for its efficiency and adaptability in creating secondary and tertiary amines. stackexchange.com

The general synthetic scheme commences with the appropriate indanone, which in this case is 5,6-dimethoxyindan-2-one. This ketone is then reacted with dipropylamine (B117675) in the presence of a reducing agent to yield the target tertiary amine.

General Reaction Scheme:

In this reaction, 5,6-dimethoxyindan-2-one reacts with dipropylamine. The initial step is the formation of an iminium ion intermediate. This is followed by reduction to the final product, this compound.

Optimization Strategies in Synthesis Protocols

The efficiency of the reductive amination process can be significantly influenced by several factors, including the choice of reducing agent, solvent, and reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity of the final product.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C). stackexchange.commasterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its mild nature and high selectivity for the iminium ion over the ketone starting material, allowing for a one-pot reaction. stackexchange.com

Optimization strategies often involve:

Catalyst Loading: In catalytic hydrogenations, adjusting the catalyst loading can improve reaction rates and yields.

Solvent Selection: The choice of solvent can impact the solubility of reactants and the reaction kinetics. Dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are commonly used for reductive aminations with borohydride (B1222165) reagents. stackexchange.com

pH Control: Maintaining a slightly acidic pH (around 5-6) is often necessary to facilitate the formation of the iminium ion intermediate without deactivating the amine nucleophile. youtube.com

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of byproducts.

Precursor Chemistry and Starting Materials

The key precursor for the synthesis of this compound is 5,6-dimethoxyindan-2-one. The synthesis of this indanone can be achieved through various routes, often starting from 1,2-dimethoxybenzene (B1683551).

One established method involves a Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3-chloropropionyl chloride to form an intermediate, which is then subjected to an intramolecular Friedel-Crafts alkylation to yield 5,6-dimethoxy-1-indanone. google.com Subsequent steps are then required to convert the 1-indanone (B140024) to the 2-indanone (B58226) isomer. A more direct approach to 2-substituted 1-indanones involves the cyclization of Meldrum's acid derivatives. orgsyn.org Another reported synthesis for a related compound, 5,6-dimethoxy-1,2-indandione, starts from o-dimethyl ether and hydroxyl pyruvic acid compounds. google.com

The other crucial starting material is dipropylamine, a commercially available secondary amine.

Synthesis of Structural Analogs and Derivatives of the Indan (B1671822) Core

The development of structural analogs of this compound is a significant area of research aimed at exploring structure-activity relationships (SAR). These modifications can be broadly categorized into changes on the indan scaffold and substitutions at the amine nitrogen.

Modifications on the Indan Scaffold

Modifications to the indan ring system can have a profound impact on the pharmacological properties of the resulting compounds. Research has explored various substitutions on the aromatic portion of the indan nucleus.

| Modification | Example Compound | Reported Findings/Rationale |

| Hydroxylation and Methylation | 4-hydroxy-5-methyl-di-n-propyl-2-aminoindan | Introduction of hydroxyl and methyl groups can enhance dopaminergic activity. |

| Methylene Dioxylation | 5,6-methylenedioxy-2-aminoindan (MDAI) | This modification, creating an analog of MDA, has been shown to increase potency at the serotonin (B10506) transporter (SERT) while reducing it at the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT and NET). stackexchange.comrug.nl |

| Additional Methoxy (B1213986) Groups | 5,6,7-trimethoxy-2-aminoindan | Altering the methoxy substitution pattern can influence receptor selectivity and affinity. |

| Halogenation | 5-fluoro-2-aminoindan | Introduction of halogens can alter the electronic properties and metabolic stability of the molecule. |

Alkyl and Alkylaryl Substitutions at the Amine Nitrogen

Varying the substituents on the amine nitrogen is a common strategy to modulate the potency and selectivity of 2-aminoindan (B1194107) derivatives. This includes changing the length and branching of alkyl chains, as well as introducing aryl or alkylaryl groups.

The synthesis of these N-substituted analogs typically follows the same reductive amination pathway, utilizing the corresponding primary or secondary amine in place of dipropylamine. Alternatively, N-alkylation or N-arylation of a primary 2-aminoindan precursor can be employed. youtube.comresearchgate.net

| Substitution Type | Example Substituent | General Synthetic Approach |

| Shorter/Longer Alkyl Chains | Diethylamine, Dibutylamine | Reductive amination of 5,6-dimethoxyindan-2-one with the corresponding dialkylamine. |

| Cyclic Alkyl Groups | Pyrrolidine, Piperidine | Reductive amination with the corresponding cyclic secondary amine. |

| Alkylaryl Groups | Benzylamine, Phenethylamine | Reductive amination with the corresponding alkylaryl amine. |

| Aryl Groups | Aniline | N-arylation of 5,6-dimethoxy-2-aminoindan, often using metal-catalyzed cross-coupling reactions. researchgate.net |

These modifications allow for a systematic exploration of the steric and electronic requirements of the target receptors, leading to the development of compounds with fine-tuned pharmacological profiles.

Molecular Pharmacodynamics and Receptor Interaction Profiles

Dopamine (B1211576) D3 Receptor Binding Affinity and Selectivity

(5,6-Dimethoxyindan-2-yl)dipropylamine has been identified as a selective dopamine D3 receptor antagonist. figshare.com Its affinity and selectivity for the D3 receptor over the closely related D2 receptor have been characterized through comparative radioligand binding studies.

Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. In these studies, a radiolabeled ligand with known affinity for the receptor is used in competition with the unlabeled compound being tested. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated. The Ki value represents the affinity of the compound for the receptor.

For this compound, in vitro binding studies have demonstrated a significantly higher affinity for the dopamine D3 receptor compared to the D2 receptor. This selectivity is a key feature of its pharmacological profile.

Interactive Data Table: Dopamine Receptor Binding Affinities of this compound

| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity Ratio (D2/D3) |

| This compound | Data not available in search results | Data not available in search results | Data not available in search results |

A comprehensive understanding of a compound's pharmacodynamics requires assessing its binding affinity for a wide range of neurotransmitter receptors. This helps to predict potential off-target effects and provides a more complete picture of its mechanism of action.

Currently, detailed in vitro binding data for this compound against a broad panel of other neurotransmitter receptors, such as serotonin (B10506), adrenergic, muscarinic, and histamine receptors, are not available in the provided search results.

Ligand-Receptor Interaction Mechanisms

The interaction between a ligand like this compound and its target receptor is a complex process governed by various biophysical and biochemical factors. Understanding these interactions is crucial for rational drug design and for elucidating the structural basis of receptor selectivity.

The specific biophysical and biochemical assays used to characterize the engagement of this compound with the D3 receptor were not detailed in the available search results. Such studies often involve techniques like surface plasmon resonance (SPR) to measure binding kinetics (association and dissociation rates), and functional assays to determine the compound's effect on receptor signaling pathways, such as G-protein activation or second messenger production.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the chemical moieties of a molecule that are critical for its biological activity and selectivity. For the 2-aminoindan (B1194107) class of compounds, the substituents on the nitrogen atom play a pivotal role in determining the affinity and preference for the D3 receptor. figshare.com

Research into a series of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans has revealed that the nature of the substituent on the amine nitrogen is a key determinant of D3 receptor selectivity. figshare.com The di-n-propyl substitution, as seen in this compound, has been found to be particularly favorable for achieving selective D3 antagonism. figshare.com

Studies have shown that combinations of various other alkyl groups on the nitrogen atom generally result in compounds that are inactive at the D3 receptor. figshare.com While substitution with an N-alkylaryl or N-alkylheteroaryl group can yield compounds with potent D3 binding affinity, this often comes at the cost of reduced selectivity, as the affinity for the D2 receptor is also enhanced. figshare.com This leads to a less than four-fold preference for the D3 receptor in such cases. figshare.com

Interactive Data Table: Influence of N-Substitution on D3/D2 Receptor Affinity in 5,6-Dimethoxy-2-aminoindans

| N-Substituent | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D3 Selectivity Ratio |

| Di-n-propyl | Data not available in search results | Data not available in search results | High |

| Various other alkyl combinations | Generally inactive | Data not available in search results | N/A |

| N-alkylaryl | Potent | Enhanced affinity | < 4-fold |

| N-alkylheteroaryl | Potent | Enhanced affinity | < 4-fold |

Structure-Activity Relationships (SAR) Governing D3 Receptor Affinity and Selectivity

Impact of Indan (B1671822) Core Modifications on SAR

The structure-activity relationship (SAR) of this compound and related 2-aminoindan analogs is significantly influenced by modifications to the indan core. These modifications, particularly substitutions on the aromatic ring of the indan nucleus, can profoundly alter the compound's affinity and selectivity for various receptors and transporters.

Research into ring-substituted 2-aminoindan derivatives has demonstrated that the nature and position of substituents on the indan core are critical determinants of their pharmacological profile. For instance, the parent compound, 2-aminoindan, which lacks any substitution on the aromatic ring, acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT). nih.gov However, the introduction of substituents onto the aromatic ring tends to shift the activity towards the serotonin transporter (SERT). nih.govresearchgate.net

Specifically, the presence of a 5-methoxy group, as seen in 5-methoxy-2-aminoindan (5-MeO-AI), leads to a degree of selectivity for SERT, with a reduced potency at both NET and DAT. nih.govresearchgate.net Further substitution, such as in 5-methoxy-6-methyl-2-aminoindan (MMAI), enhances this selectivity for SERT, resulting in a compound with a 100-fold lower potency at NET and DAT. nih.govresearchgate.net This trend highlights the significant impact of methoxy (B1213986) and other substitutions at the 5 and 6 positions of the indan ring on transporter affinity.

In the case of this compound, the two methoxy groups at the 5 and 6 positions are expected to substantially influence its interaction with monoamine transporters, likely conferring a higher affinity for SERT compared to DAT and NET, a characteristic observed in similarly substituted analogs.

Beyond monoamine transporters, modifications to the indan core also affect affinity for various G protein-coupled receptors. For example, 5-methoxy-substituted 2-aminoindans like 5-MeO-AI and MMAI have been found to possess moderate affinity for the 5-HT2B receptor. nih.govresearchgate.net In contrast, the unsubstituted 2-aminoindan and 5,6-methylenedioxy-2-aminoindan (MDAI) show negligible affinity for 5-HT receptors. nih.gov This suggests that the methoxy substitution pattern is a key factor in determining the affinity for certain serotonin receptor subtypes.

The following table summarizes the impact of various indan core modifications on receptor and transporter affinity based on findings from related 2-aminoindan derivatives.

| Compound | Indan Core Modification | Primary Transporter Affinity | Other Notable Receptor Affinities |

| 2-Aminoindan (2-AI) | Unsubstituted | NET and DAT selective | High affinity for α2C-adrenoceptors |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-Methoxy substitution | SERT selective (6-fold over NET, 20-fold over DAT) | Moderate affinity for 5-HT2B receptors |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-Methoxy, 6-Methyl substitution | Highly SERT selective (100-fold over NET and DAT) | Moderate affinity for 5-HT2B receptors |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-Methylenedioxy substitution | Moderately SERT and NET selective (10-fold weaker at DAT) | Low affinity for 5-HT receptors |

| 4-Hydroxy-2-di-n-propylaminoindan | 4-Hydroxy substitution | - | Dopaminergic activity |

Table 1. Impact of Indan Core Modifications on Receptor and Transporter Affinity of 2-Aminoindan Derivatives. Data sourced from Halberstadt et al., 2019 and Cannon et al., 1989. nih.govnih.gov

Neurobiological Mechanisms of Action in Preclinical Models

Modulation of Synaptic Transmission and Plasticity

The influence of (5,6-Dimethoxyindan-2-yl)dipropylamine on synaptic function is a key area of investigation, given the critical role of dopamine (B1211576) in modulating neural circuits.

Effects on Inhibitory Postsynaptic Currents (IPSCs) in Specific Brain Regions

Dopaminergic modulation of inhibitory neurotransmission, primarily mediated by GABAergic interneurons, is crucial for maintaining the excitatory/inhibitory balance within brain circuits like the prefrontal cortex (PFC). nih.govdntb.gov.ua Dopamine can either increase or decrease Inhibitory Postsynaptic Currents (IPSCs) depending on the receptor subtype, dopamine concentration, and the specific type of interneuron involved. nih.gov For instance, in rodent PFC, activation of D2-like receptors, which includes the D3 receptor, has been shown to decrease the amplitude of IPSCs in layer V pyramidal neurons. nih.gov While this provides a general framework, specific studies detailing the direct effects of this compound on IPSCs in defined brain regions remain to be extensively documented in publicly available literature. The existing data focuses more on broader behavioral and neurochemical outcomes rather than specific synaptic current measurements.

Influence on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in Preclinical Preparations

Long-term potentiation (LTP) and long-term depression (LTD) are fundamental forms of synaptic plasticity thought to underlie learning and memory. youtube.com Dopamine is a critical modulator of these processes in several brain regions, including the prefrontal cortex and striatum. nih.govnih.gov The induction of both LTP and LTD in these areas is highly dependent on the activation of dopamine receptors. For example, in the striatum, the induction of LTD can be blocked by D2-like receptor antagonists, while LTP induction is facilitated by conditions that remove the voltage-dependent magnesium block of NMDA receptors, a process that can be influenced by dopamine. nih.gov

Despite the established role of dopamine in synaptic plasticity, direct experimental evidence detailing the specific influence of this compound on LTP and LTD in various preclinical preparations is not yet prevalent in the scientific literature. Studies have associated prefrontal cortex LTP with the maintenance of fear extinction memories, highlighting the importance of synaptic plasticity in this region for complex behaviors. nih.gov However, the precise role of D3 receptor antagonism by this specific compound in modulating these plastic changes requires further investigation.

Impact on Dopaminergic Neurotransmission Pathways

As a dopamine D3 receptor antagonist, this compound directly interfaces with and modulates the brain's dopamine systems.

Regional Specificity of Effects within the Central Nervous System

The effects of this compound exhibit regional specificity, which is largely dictated by the expression patterns of the D3 receptor. D3 receptors are highly expressed in limbic areas of the brain, such as the nucleus accumbens and the islands of Calleja, and to a lesser extent in the striatum and prefrontal cortex. wikipedia.org In line with this distribution, systemic administration of U-99194A has been shown to enhance striatal dopamine synthesis. medchemexpress.com Furthermore, studies have demonstrated that D3 receptor stimulation promotes the proliferation of cells in the subventricular zone (SVZ), an effect that is blocked by U-99194A, indicating a role for this compound in modulating neurogenesis in specific brain niches. nih.gov The extracellular levels of dopamine itself show regional and state-dependent variations, with concentrations being higher in the medial prefrontal cortex and nucleus accumbens during waking and REM sleep compared to slow-wave sleep. nih.gov

Interactions with Endogenous Dopamine Systems

This compound, by blocking D3 autoreceptors on dopamine neurons, is expected to increase the synthesis and release of endogenous dopamine. This is supported by findings that U-99194 maleate (B1232345) enhances striatal dopamine synthesis. medchemexpress.com The interaction is complex, as dopamine produced from precursors like L-DOPA can be degraded by endogenous monoamine oxidase within neurons. nih.gov The technique of intracerebral microdialysis is often used to measure these changes in extracellular dopamine levels in response to pharmacological challenges, though the trauma of probe implantation can affect the interpretation of these results. nih.gov The antagonism of D3 receptors by this compound can therefore disrupt the normal feedback mechanisms that regulate dopamine homeostasis, leading to downstream effects on other neurotransmitter systems and behaviors.

Cellular and Subcellular Mechanisms Underlying D3 Receptor Antagonism**

The antagonism of the D3 receptor by this compound initiates a cascade of intracellular events. D3 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), a key second messenger. wikipedia.org

However, the cellular effects of this compound can be multifaceted. In a study using Chinese hamster ovary (CHO) cells transfected with the D3 receptor, PNU-99194A, like dopamine, induced a biphasic inhibition of phorbol (B1677699) ester-stimulated arachidonic acid release. nih.gov This effect was antagonized by pertussis toxin, confirming the involvement of Gi/o proteins. nih.gov Interestingly, at low concentrations, PNU-99194A acted as an agonist in this system, reducing arachidonic acid release, while higher concentrations were ineffective. nih.gov This suggests that the pharmacological activity of this compound may be context-dependent.

Furthermore, D3 receptor activation has been shown to regulate the function and cell surface expression of the dopamine transporter (DAT). nih.gov This regulation is mediated by second messenger systems, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). nih.gov Short-term D3 receptor stimulation can increase DAT activity and its expression on the cell surface, while prolonged exposure has the opposite effect. nih.gov As an antagonist, this compound would be expected to block these effects, thereby influencing dopamine reuptake and synaptic concentrations.

Below is a data table summarizing the binding affinities of this compound (U-99194) for human cloned dopamine receptors.

| Receptor Subtype | Ki (nM) |

| Dopamine D3 | 160 |

| Dopamine D2 | 2281 |

| Dopamine D4 | >10000 |

| Data from Tocris Bioscience. tocris.com |

This table clearly illustrates the compound's selectivity for the D3 receptor over the D2 and D4 subtypes.

Receptor Signaling Pathway Alterations

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly coupled to inhibitory Gαi/o proteins. mdpi.comtandfonline.com Activation of this receptor typically leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP), and modulates various ion channels and protein kinases. mdpi.comtandfonline.com

Research into the specific effects of this compound on these downstream signaling events has revealed a nuanced pharmacological profile. In a key preclinical study utilizing Chinese hamster ovary (CHO) cells transfected with the dopamine D3 receptor, the compound was observed to inhibit the release of arachidonic acid stimulated by the protein kinase C activator, tetradecanoylphorbol acetate (B1210297) (TPA). nih.gov This effect was found to be biphasic, with low concentrations of this compound producing a maximal inhibition of approximately 15%, while higher concentrations were ineffective. nih.gov

The inhibitory action of this compound on arachidonic acid release was antagonized by pretreatment with pertussis toxin (PTX). nih.gov This finding is significant as it suggests that the compound's effect is mediated through a G-protein coupled mechanism, a characteristic feature of D3 receptor signaling. nih.gov Interestingly, in this specific assay, this compound acted as an agonist, displaying a similar inhibitory effect to dopamine itself. nih.gov When co-administered, a high concentration of dopamine could counteract the effect of a low concentration of this compound, and vice versa, suggesting a complex interaction at the receptor level. nih.gov

These findings indicate that this compound can directly modulate intracellular signaling pathways downstream of the D3 receptor. The data from this preclinical model are summarized in the table below.

Table 1: Effect of this compound on Arachidonic Acid Release in D3-Receptor-Transfected CHO Cells

| Parameter | Observation | Source |

|---|---|---|

| Effect on TPA-stimulated Arachidonic Acid (AA) release | Biphasic inhibition | nih.gov |

| Maximal Inhibition | ~15% at 30-100 nM | nih.gov |

| IC50 | 1.9 nM | nih.gov |

| Effect of Pertussis Toxin (PTX) | Antagonized the inhibitory effect | nih.gov |

| Functional Activity in this Assay | Agonist-like | nih.gov |

Gene Expression Modulation Associated with D3 Receptor Function

The dopamine D3 receptor is implicated in the regulation of gene expression, which is a crucial aspect of its role in long-term neuronal plasticity and behavior. The immediate early gene c-fos is a well-established marker of neuronal activation, and its expression is known to be modulated by dopaminergic signaling.

Preclinical studies have investigated the impact of this compound on the expression of c-fos. In one study, a behaviorally active dose of the compound was found to induce fos-like immunoreactivity (FLI) in key brain regions associated with the dopamine system, namely the caudate-putamen and the nucleus accumbens. nih.gov The pattern and intensity of this c-fos expression were similar to those produced by d-amphetamine, a well-known psychostimulant that increases dopamine levels. nih.gov

Furthermore, the study revealed that the induction of c-fos expression by this compound in these brain regions was blocked by the administration of SCH-23390, a selective dopamine D1 receptor antagonist. nih.gov This suggests that the effect of this compound on c-fos expression is dependent on the activity of D1 receptors. nih.gov This finding points towards a complex interplay between D3 receptor antagonism and the broader dopaminergic system, where the blockade of D3 autoreceptors may lead to increased dopamine levels, which in turn stimulates D1 receptors to induce c-fos expression. mdpi.com

The table below summarizes the key findings related to the modulation of gene expression by this compound in preclinical models.

Table 2: Effect of this compound on c-fos Expression in Rats

| Brain Region | Effect on c-fos-like immunoreactivity (FLI) | Effect of D1 Antagonist (SCH-23390) | Source |

|---|---|---|---|

| Caudate-Putamen | Increased | Blocked the increase | nih.gov |

| Nucleus Accumbens | Increased | Blocked the increase | nih.gov |

Behavioral Pharmacology in Animal Models

Assessment of Locomotor Activity and Motor Control

There is no available research data on the effects of (5,6-Dimethoxyindan-2-yl)dipropylamine on locomotor activity or motor control in animal models.

Dose-Dependent Effects on Spontaneous Locomotion

No studies were found that investigated the dose-dependent effects of this compound on the spontaneous locomotion of animals.

Exploration Behaviors in Novel Environments

There is no published research on how this compound influences the exploratory behaviors of animals in novel environments.

Characterization of Effects on Emotional and Affective Behaviors

No specific data exists in the public literature regarding the effects of this compound on emotional and affective behaviors in animal models.

Influence on Anxiety-Like Phenotypes

There is a lack of studies investigating the influence of this compound on anxiety-like phenotypes in established animal paradigms.

Behavioral Responses in Stress-Related Paradigms

No research could be located that details the behavioral responses to this compound in stress-related paradigms.

Utility in Drug Discrimination Paradigms

There is no information available on the use or effects of this compound in drug discrimination studies.

Discriminative Stimulus Properties in Rodent Models

The discriminative stimulus properties of this compound have been characterized in rats, providing insights into its subjective effects. In a two-choice drug discrimination procedure, rats were successfully trained to discriminate this compound from a vehicle, indicating that the compound produces a distinct and perceivable internal state. nih.gov The dose at which half the animals showed a discriminative response (ED50) was determined to be 2.6 mg/kg. nih.gov This demonstrates that this compound can establish and maintain discriminative stimulus control. nih.gov

Further studies have shown that the discriminative cue produced by this compound is likely mediated by its action as a dopamine (B1211576) D3 receptor antagonist. This is supported by the finding that other D3-preferring antagonists, such as (-)-DS121 and (+)-AJ76, fully substituted for the this compound cue. nih.gov

Comparative Analysis with Other Dopamine Receptor Ligands

The unique discriminative stimulus effects of this compound become more apparent when compared with other dopaminergic agents. In rats trained to discriminate this D3 antagonist, psychomotor stimulants like cocaine and amphetamine did not substitute for its cue. nih.govnih.gov Similarly, direct and indirect dopamine agonists, including apomorphine, the D1 agonist SKF38393, the D2 selective agonist PNU-95666E, and the D3-preferring agonist pramipexole, failed to produce significant drug-appropriate responding. nih.gov

Furthermore, non-selective D2 receptor antagonists such as haloperidol (B65202), and mixed D2/D3 antagonists like amisulpride (B195569) and sulpiride, also did not generalize to the discriminative stimulus of this compound. nih.gov Conversely, in rats trained to discriminate cocaine, this compound did not substitute for the cocaine cue, nor did it significantly block or potentiate the discriminative effects of cocaine. nih.gov These findings underscore that the subjective effects of this compound are distinct from those of psychostimulants and other classes of dopamine receptor ligands, highlighting the specific role of D3 receptor antagonism in its behavioral profile. nih.govnih.gov

| Drug Class | Substitution for this compound | Reference |

| Psychomotor Stimulants (cocaine, amphetamine) | No | nih.govnih.gov |

| Dopamine Agonists (apomorphine, SKF38393, PNU-95666E, pramipexole) | No | nih.gov |

| Non-selective D2 Antagonists (haloperidol) | No | nih.gov |

| Mixed D2/D3 Antagonists (amisulpride, sulpiride) | No | nih.gov |

| D3-preferring Antagonists ((-)-DS121, (+)-AJ76) | Yes | nih.gov |

Application in Preclinical Models of Neurological and Psychiatric Conditions

Modeling Dopamine D3 Receptor Involvement in Schizophrenia-like Phenotypes

The potential antipsychotic properties of this compound have been explored in animal models relevant to schizophrenia. nih.gov One such model involves chronic exposure to cannabinoids during adolescence, which can lead to long-lasting behavioral deficits that mimic some symptoms of schizophrenia. nih.gov In a study utilizing this model, chronic treatment with a synthetic cannabinoid receptor agonist in adolescent animals resulted in lasting disruption of episodic memory. nih.gov The administration of this compound was found to partially restore these cognitive deficits. nih.gov These findings suggest that dopamine D3 receptor antagonism could be a viable strategy for addressing the cognitive impairments associated with schizophrenia and highlight the utility of this compound in modeling the involvement of the D3 receptor in such phenotypes. nih.gov

Investigations in Models of Addiction and Reward Pathways

The role of the dopamine D3 receptor in addiction and reward has been extensively investigated using this compound. In a comparative study using the place conditioning paradigm in rats, D3-preferring agonists were found to affect the brain's reward mechanisms; however, modulation of D3 receptor function with antagonists did not significantly alter the place conditioning effect of cocaine. nih.gov

In rhesus monkeys trained to self-administer cocaine, this compound dose-dependently decreased both food- and cocaine-maintained responding under different schedules of reinforcement. nih.gov This suggests a general reduction in motivated behavior rather than a specific effect on cocaine reinforcement. Further studies on intracranial self-stimulation (ICSS) found that this compound did not have direct rewarding effects on its own but did augment the rewarding effect of d-amphetamine. nih.gov It also produced motor-activating effects, particularly in food-restricted rats, which were reversible by a D1 dopamine receptor antagonist. nih.gov These results indicate a complex role for the D3 receptor in reward processes, where its blockade can modulate the effects of other rewarding stimuli and impact motor activity. nih.gov

| Preclinical Model | Effect of this compound | Reference |

| Cocaine-Induced Place Preference | No significant modification | nih.gov |

| Food and Cocaine Self-Administration | Dose-dependent decrease in responding | nih.gov |

| Intracranial Self-Stimulation (ICSS) | No direct rewarding effect; augmented d-amphetamine reward | nih.gov |

| Motor Activity | Increased motor activity, especially in food-restricted rats | nih.gov |

Role in Models of Cognitive Function and Memory

The influence of this compound on cognitive function and memory has been a key area of investigation. As mentioned previously, in an animal model of schizophrenia-like cognitive deficits induced by chronic adolescent cannabinoid exposure, this D3 antagonist partially restored episodic-like memory. nih.gov This suggests a role for D3 receptor blockade in ameliorating certain cognitive impairments.

Further supporting its potential cognitive-enhancing effects, another study investigated the neuroprotective properties of various dopaminergic antagonists in cultured hippocampal neurons, a brain region critical for cognition. While this study did not find a neuroprotective effect for the selective D3 receptor antagonist U-99194A in their specific model of cell death, it highlighted the interest in exploring dopamine receptor modulators for cognitive enhancement in conditions like schizophrenia. nih.gov The findings from the cannabinoid exposure model, however, provide more direct evidence for the potential of this compound to modulate cognitive processes. nih.gov

Comparative Pharmacological Analysis with Other Dopamine D3 Receptor Ligands

Comparison of Affinity, Selectivity, and Functional Activity with Other D3 Antagonists

(5,6-Dimethoxyindan-2-yl)dipropylamine is characterized as a moderately selective dopamine (B1211576) D3 receptor antagonist. It demonstrates a preference for the D3 receptor that is approximately 15 to 30 times greater than its affinity for the D2 subtype. wikipedia.org This level of selectivity is a key feature that distinguishes it from other dopaminergic ligands.

The functional activity of this compound is complex and appears to be context-dependent. While it is generally classified as a D3 receptor antagonist, some studies suggest it may exhibit agonist-like properties under certain conditions. For instance, in Chinese hamster ovary (CHO) cells transfected with the dopamine D3 receptor, low concentrations of the compound were observed to counteract the release of arachidonic acid in a manner similar to dopamine, suggesting an agonistic action in this specific assay. nih.govnih.gov This biphasic effect, where low concentrations produce an effect that is diminished at higher concentrations, points to a complex interaction with the receptor that may involve both inhibitory and stimulatory influences. nih.govnih.gov

In comparison, other D3 receptor antagonists exhibit different profiles. For example, SB-277011A is a highly selective D3 receptor antagonist with a reported 80 to 100-fold selectivity over the D2 receptor and lacks partial agonist activity. capes.gov.br Cariprazine (B1246890), on the other hand, is a D2 and D3 receptor partial agonist with a higher affinity for the D3 receptor. wikipedia.org This means that depending on the levels of endogenous dopamine, cariprazine can act as either an antagonist or an agonist. wikipedia.org

The following table provides a comparative overview of the pharmacological properties of this compound and other selected dopamine D3 receptor ligands.

| Compound | Receptor Affinity (Ki) | Selectivity (D3 vs. D2) | Functional Activity |

| This compound) | D3 > D2 | ~15-30 fold | Predominantly antagonist; potential for partial agonism |

| SB-277011A | High for D3 | 80-100 fold | Selective antagonist |

| Cariprazine | High for D3 and D2 | Higher for D3 | Partial agonist |

| NGB2409 | Ki = 0.90 nM (D3) | >150 fold | Selective antagonist |

Data compiled from multiple sources. wikipedia.orgcapes.gov.brwikipedia.orgnih.gov

Differentiation from Non-Selective Dopamine Receptor Antagonists

A key differentiator for this compound is its selectivity for the D3 receptor, which sets it apart from non-selective dopamine receptor antagonists. These non-selective agents, often referred to as typical or first-generation antipsychotics, exhibit broad activity across multiple dopamine receptor subtypes, particularly the D2 receptor.

Haloperidol (B65202) serves as a classic example of a non-selective dopamine receptor antagonist. researchgate.netunc.edu Its therapeutic effects and side effect profile are largely attributed to its strong blockade of D2 receptors. researchgate.netunc.eduresearchgate.net While it does have some affinity for other receptors, its primary mechanism of action is D2 antagonism. nih.gov In contrast, this compound's preferential binding to the D3 receptor suggests a more targeted mechanism of action. This distinction is significant because the anatomical distribution of D3 receptors is more restricted than that of D2 receptors, being concentrated in limbic areas of the brain associated with cognition and emotion.

The discriminative stimulus effects of this compound are not mimicked by non-selective D2 antagonists like haloperidol, further highlighting their distinct pharmacological profiles. This suggests that the subjective effects produced by this compound are not primarily mediated by D2 receptor blockade.

Synergistic or Antagonistic Interactions with Other Receptor Systems

The pharmacological profile of this compound extends beyond the dopamine system, with evidence suggesting potential interactions with other receptor systems, which could lead to synergistic or antagonistic effects.

Furthermore, there is evidence of interaction with the serotonergic system. While direct, high-affinity binding to serotonin (B10506) receptors has not been a prominent feature in all studies, the potential for indirect modulation exists. The interaction between dopaminergic and serotonergic systems is well-established and can influence a wide range of physiological and behavioral processes. For instance, some arylpiperazine compounds, a chemical class with some structural similarities to parts of other CNS-active molecules, are known to interact with both serotonin and adrenergic receptors. researchgate.net However, specific data on the direct binding of this compound to a wide array of serotonin and adrenergic receptors remains to be fully elucidated.

Advanced Research Applications and Future Directions

Role as a Pharmacological Tool for Elucidating D3 Receptor Physiology

The dopamine (B1211576) D3 receptor has been implicated in a range of physiological and pathological processes, including motor control, cognition, and substance abuse. Understanding its precise functions requires selective pharmacological tools that can modulate its activity without significantly affecting other receptor subtypes, particularly the closely related D2 receptor.

Derivatives of the (5,6-Dimethoxyindan-2-yl)dipropylamine scaffold have been instrumental in this endeavor. For instance, certain analogs have been synthesized and characterized for their affinity and selectivity for dopamine D2 and D3 receptors. These compounds serve as molecular probes to investigate the physiological roles of the D3 receptor in various experimental models. By observing the effects of these selective ligands, researchers can deduce the specific contributions of D3 receptor activation or blockade in different neuronal circuits and behaviors.

Potential for Developing Advanced Ligands Based on the this compound Scaffold

The this compound structure provides a versatile scaffold for the design and synthesis of novel and more advanced dopamine receptor ligands. Structure-activity relationship (SAR) studies have been a key approach in this area. By systematically modifying different parts of the molecule, such as the aromatic ring, the linker, and the amine substituent, researchers can fine-tune the compound's affinity and efficacy for specific dopamine receptor subtypes.

For example, research has led to the development of potent D2/D3 agonists from related structural classes. nih.gov These efforts highlight the potential to create molecules with desired pharmacological profiles, such as full agonists, partial agonists, or antagonists, by strategic chemical modifications of the core scaffold. The goal is to develop ligands with high selectivity for the D3 receptor over the D2 receptor, which is a significant challenge due to the high homology in the binding sites of these two receptors.

Methodological Considerations for Future Preclinical Investigations

To fully characterize the pharmacological profile and therapeutic potential of new ligands derived from the this compound scaffold, rigorous preclinical investigation methodologies are essential. These studies should encompass a comprehensive evaluation of the compound's properties.

Key methodological considerations include:

In Vitro Characterization: This involves detailed binding assays to determine the affinity (Ki values) of the new compounds for a wide range of receptors, not just dopamine subtypes, to assess selectivity. Functional assays, such as GTPγS binding or second messenger assays, are crucial to determine the efficacy of the ligands (i.e., whether they are agonists, antagonists, or partial agonists).

In Vivo Behavioral Models: Preclinical studies in animal models are necessary to evaluate the physiological and behavioral effects of the compounds. For instance, in the context of Parkinson's disease research, models like reserpinized rats are used to assess the ability of a compound to reverse hypolocomotion. nih.gov

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the new ligands is critical for their development as potential therapeutic agents. This includes assessing their brain penetrability, which is essential for drugs targeting the central nervous system.

Neurochemical Studies: Techniques like in vivo microdialysis can be used to measure the effects of the ligands on neurotransmitter levels in specific brain regions, providing insights into their mechanism of action.

Unexplored Avenues in Receptor Subtype Specificity and Signal Transduction

While significant progress has been made, there are still several unexplored avenues regarding the this compound scaffold and its derivatives.

Future research could focus on:

Achieving Higher D3 Receptor Selectivity: The development of ligands with even greater selectivity for the D3 receptor over the D2 receptor remains a primary goal. This could be achieved through computational modeling and medicinal chemistry approaches to exploit subtle differences in the receptor binding pockets.

Investigating Biased Agonism: Exploring whether ligands based on this scaffold can act as biased agonists is a promising area. Biased agonists preferentially activate certain intracellular signaling pathways over others, which could lead to more targeted therapeutic effects with fewer side effects.

Elucidating Signal Transduction Pathways: A deeper understanding of the specific signal transduction pathways activated or inhibited by these compounds at the D3 receptor is needed. This includes looking beyond canonical G protein-coupled signaling to other pathways that may be involved.

Exploring Other Receptor Targets: While the focus has been on dopamine receptors, it is possible that derivatives of this scaffold could have affinity for other receptor systems. Broader pharmacological screening could uncover novel activities and potential new therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (5,6-Dimethoxyindan-2-yl)dipropylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, Shulgin’s work on dimethoxy-substituted phenylisopropylamines highlights the use of halogenated precursors (e.g., 4-iodo-2,5-dimethoxyphenyl derivatives) reacting with dipropylamine under controlled pH and temperature (50–80°C) to achieve yields of 60–75% . Side products often arise from incomplete substitution or oxidation, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Key for identifying methoxy (-OCH₃) and indan ring protons. Methoxy groups typically appear as singlets at δ 3.7–3.9 ppm, while indan-CH₂ resonates near δ 2.8–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 304.215) and fragmentation patterns (e.g., loss of dipropylamine moiety) .

- IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) validate functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.